4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
The compound 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and a dimethylphenoxyethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzodiazole and pyrrolidinone precursors. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. The pyrrolidinone ring can be formed via a cyclization reaction of an appropriate amine with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or a ligand for studying biological processes.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use, such as its role in a biochemical assay or its potential therapeutic effects.
Comparison with Similar Compounds
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Benzodiazole derivatives: Compounds with similar benzodiazole structures but different substituents.
Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Phenoxyethyl derivatives: Compounds with similar phenoxyethyl groups but different core structures.
The uniqueness of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one lies in its specific combination of these structural elements, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C24H27N3O2/c1-4-11-26-16-19(15-23(26)28)24-25-20-7-5-6-8-21(20)27(24)12-13-29-22-14-17(2)9-10-18(22)3/h4-10,14,19H,1,11-13,15-16H2,2-3H3 |
InChI Key |
GPCQGGAIVLXJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Origin of Product |
United States |
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